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1H,2H,3H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B2911741
CAS No.: 23977-47-1
M. Wt: 152.22
InChI Key: DQOOELMGDDSIBB-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrido[2,3-b]Current time information in Bangalore, IN.tandfonline.comthiazine Scaffold in Heterocyclic Chemistry

The pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine (B8601807) core belongs to the broader family of thiazines, which are heterocyclic compounds containing a six-membered ring with one sulfur and one nitrogen atom. Thiazine derivatives have long been recognized for their diverse biological activities, forming the backbone of numerous pharmaceuticals. rsc.org The fusion of a pyridine (B92270) ring to the thiazine moiety introduces unique electronic and steric properties, modulating the compound's reactivity and potential biological interactions.

Historically, research into pyridothiazine systems has been part of a larger effort to explore the chemical space of fused heterocyclic systems. These endeavors aim to create novel molecular architectures with enhanced or entirely new functionalities. The synthesis and characterization of various pyridothiazine isomers have been documented, with each isomer presenting distinct chemical and physical properties. encyclopedia.pubnih.gov The specific arrangement in 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine, where the nitrogen and sulfur atoms are in a 1,4-relationship within the thiazine ring, has garnered particular interest due to its structural resemblance to pharmacologically active phenothiazines. tandfonline.com

Overview of Current Research Trajectories for the 1H,2H,3H-pyrido[2,3-b]Current time information in Bangalore, IN.tandfonline.comthiazine Core

Contemporary research on 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine is multifaceted, with a strong emphasis on its synthetic derivatization and evaluation of its biological potential.

Synthetic Explorations: A primary focus of current research is the development of efficient and versatile synthetic routes to access the 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine scaffold and its derivatives. For instance, one documented approach involves the acylation of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one with chloroacetyl chloride, which can lead to the formation of a condensed 1H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comoxazine-2(3H)-one, a related heterocyclic system. d-nb.info Further reactions, such as those with isothiocyanates, can yield thioureide derivatives that have the potential to cyclize into substituted 1,3-thiazines. d-nb.info These synthetic strategies are crucial for generating a library of compounds for further investigation.

Medicinal Chemistry and Biological Activity: A significant driver of research into this scaffold is its potential as a pharmacophore. Compounds incorporating the pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine core are being investigated for a range of therapeutic applications. For example, derivatives of the related pyrido[3',2':4,5]thieno[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine system have shown potent inhibitory activity against ovarian cancer cell lines. mdpi.com The structural features of 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine, including the presence of nitrogen and sulfur heteroatoms, make it a candidate for interacting with various biological targets. ontosight.ai Research is ongoing to explore its potential antiviral, antibacterial, and anticancer properties. ontosight.ai

Physicochemical Properties: The fundamental physicochemical properties of 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine are also a subject of study. These properties are critical for understanding its behavior in different environments and for designing potential applications.

PropertyValueSource
Molecular Formula C₇H₈N₂S nih.gov
Molecular Weight 152.22 g/mol
CAS Number 23977-47-1 nih.gov
IUPAC Name 2,3-dihydro-1H-pyrido[2,3-b] Current time information in Bangalore, IN.tandfonline.comthiazine nih.gov
Melting Point 127 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2S B2911741 1H,2H,3H-pyrido[2,3-b][1,4]thiazine CAS No. 23977-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOOELMGDDSIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23977-47-1
Record name 1H,2H,3H-pyrido[2,3-b][1,4]thiazine
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Synthetic Methodologies for 1h,2h,3h Pyrido 2,3 B 1 2 Thiazine and Its Derivatives

Established Synthetic Routes to the Pyrido[2,3-b]thiazine Ring System

The construction of the pyrido[2,3-b]thiazine scaffold is primarily achieved through cyclization reactions, which form the thiazine (B8601807) ring fused to the pyridine (B92270) core. Multicomponent reactions and green chemistry approaches are also emerging as powerful tools for the synthesis of its analogues.

Cyclization Reactions in 1H,2H,3H-pyrido[2,3-b]thiazine Synthesis

Cyclization reactions are a cornerstone in the synthesis of the 1H,2H,3H-pyrido[2,3-b]thiazine ring system. A common strategy involves the reaction of a substituted 3-aminopyridine-2(1H)-one derivative with a suitable reagent that can form the 1,4-thiazine ring. For instance, acylation of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one with chloroacetyl chloride initially forms the corresponding chloroacetamide. Subsequent intramolecular cyclization, often facilitated by a change in solvent to dimethylformamide (DMF) and an increase in temperature, leads to the formation of the 1H-pyrido[2,3-b]oxazine-2(3H)-one, a related oxazine (B8389632) analogue. This highlights a general pathway where a binucleophilic pyridine derivative undergoes sequential acylation and cyclization.

Another powerful cyclization method is reductive lactamization. This has been successfully employed in the synthesis of tetrahydropyrido[3',2':4,5]thieno[2,3-b]thiazines. The process starts with the S-alkylation of a 2-chlorothieno[2,3-b]pyridine (B11785825) derivative with α-mercaptoalkanoic acids to yield 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids. These intermediates then undergo reductive cyclization, using reagents like stannous chloride dihydrate or sodium dithionite, to simultaneously reduce the nitro group and effect lactamization, thereby forming the tricyclic thiazine system.

The Smiles rearrangement is another key cyclization strategy. A one-pot, three-step synthesis of isoxazolyl pyrido[2,3-b]oxazinones utilizes this rearrangement. The reaction involves an isoxazole (B147169) amine, chloroacetyl chloride, and 2-chloro-3-hydroxypyridine (B146414) in an ionic liquid. A plausible mechanism suggests the initial formation of a spiro-intermediate, which then rearranges with the expulsion of HCl to yield the final product.

Formal (3+3) cyclization reactions also provide a route to 1,4-thiazine derivatives. These reactions, involving pyridinium (B92312) 1,4-zwitterions and 4-NPhth substituted triazoles, can selectively form the 1,4-thiazine skeleton.

Multicomponent Reactions for Pyrido[2,3-b]thiazine Analogues

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. While specific MCRs for the direct synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine are not extensively detailed in the provided results, the synthesis of related pyrido-fused tetrahydroquinolines has been achieved through a one-pot assembly of dihydroazines, aldehydes, and anilines. This demonstrates the potential of MCRs in constructing fused heterocyclic systems. The development of solid-supported versions of these MCRs further facilitates the generation of chemical libraries for screening purposes. The principles of MCRs, such as their simplicity and versatility, make them a promising area for future development in the synthesis of pyrido[2,3-b]thiazine analogues.

Green Chemistry Approaches in 1,4-Thiazine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,4-thiazines, to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

The use of ionic liquids as recyclable reaction media is a notable green approach. For example, the synthesis of isoxazolyl pyrido[2,3-b]oxazinones has been efficiently carried out in the ionic liquid [HMIm]BF4 at room temperature, which can be recovered and reused with minimal loss.

Microwave-assisted and ultrasound-assisted synthesis are other green techniques that can accelerate reaction rates and improve yields in the synthesis of thiazine derivatives. Furthermore, catalyst-free reactions, such as the thermal (3+3) cyclization of pyridinium 1,4-zwitterions, contribute to greener synthesis by avoiding potentially toxic metal catalysts. The use of water as a solvent, where possible, is another key aspect of green synthesis in this field.

Precursor Chemistry and Starting Materials for Pyrido[2,3-b]thiazine Construction

The synthesis of the 1H,2H,3H-pyrido[2,3-b]thiazine ring system relies on the availability of suitably functionalized precursors. A key starting material is often a substituted pyridine derivative. For instance, 3-aminopyridine-2(1H)-ones serve as binucleophiles for the construction of the fused thiazine ring.

In the synthesis of more complex, fused systems like tetrahydropyrido[3',2':4,5]thieno[2,3-b]thiazines, the precursor is 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid. This is then reacted with various α-mercaptoalkanoic acids, such as α-mercaptoacetic acid, α-mercaptopropionic acid, and α-mercaptosuccinic acid, to introduce the necessary side chain for subsequent cyclization.

For syntheses involving Smiles rearrangement to form pyrido[2,3-b]oxazinone derivatives, the key precursors are an isoxazole amine, chloroacetyl chloride, and a 2-chloro-3-hydroxypyridine. The choice of these starting materials allows for the introduction of various substituents onto the final heterocyclic scaffold.

Pyridinium 1,4-zwitterionic thiolates are versatile precursors in formal cycloaddition reactions for the synthesis of 1,4-thiazine derivatives and related fused systems. These can be reacted with partners like 1-sulfonyl-1,2,3-triazoles or dimethyl (aryl(2-tosylhydrazono)methyl)phosphonates to construct the desired heterocyclic core.

Chemical Transformations and Reactivity of 1h,2h,3h Pyrido 2,3 B 1 2 Thiazine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[2,3-b]thieme-connect.deorganic-chemistry.orgthiazine Core

The reactivity of the pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine (B8601807) core in substitution reactions is dictated by the electronic nature of the fused rings. The pyridine (B92270) ring is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Conversely, the thiazine and any fused benzene (B151609) rings are more prone to electrophilic substitution.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis and functionalization of the pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine system. The synthesis of the core structure often involves the reaction of a suitably substituted pyridine with a bifunctional nucleophile. For instance, the reaction of highly fluorinated pyridine derivatives with nitrogen and sulfur-centered difunctional nucleophiles proceeds via sequential regioselective nucleophilic aromatic substitution to yield pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgbenzoxazine and related thiazine systems. researchgate.net The initial substitution typically occurs at the 2-position of the pyridine ring by a nitrogen nucleophile, followed by intramolecular ring closure at the 3-position by a sulfur or oxygen nucleophile. researchgate.net

Derivatives of 1H,2H,3H-pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine bearing a leaving group, such as a halogen, are also amenable to nucleophilic substitution. For example, a brominated derivative can undergo substitution reactions where the bromine atom is displaced by various nucleophiles.

Electrophilic Substitution:

Direct electrophilic substitution on the unsubstituted 1H,2H,3H-pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine core is less common. However, the phenothiazine (B1677639) analogue, which has a similar tricyclic structure, can undergo electrophilic substitution reactions such as alkylation. For example, the Friedel-Crafts alkylation of phenothiazine with an alkyl halide in the presence of an aluminum halide catalyst yields alkyl-substituted phenothiazines. google.com The position of substitution is dependent on the reaction conditions and the amount of alkylating agent used. google.com By analogy, it is expected that the pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine system would undergo electrophilic attack primarily on the electron-rich positions of the fused rings, if present, or on the thiazine ring.

Oxidative and Reductive Transformations of the 1,4-Thiazine Ring System

The sulfur atom in the 1,4-thiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations can significantly alter the chemical and biological properties of the molecule.

Oxidation:

1,4-Thiazines that are unsubstituted at the C2 position are known to be prone to oxidation when exposed to air. thieme-connect.de More controlled oxidation of the sulfide (B99878) linkage in 4H-1,4-benzothiazines and phenothiazines to their corresponding dioxides (sulfones) can be achieved using oxidizing agents like 30% hydrogen peroxide in glacial acetic acid. researchgate.net This method is a general route to heterocyclic sulfones. The oxidation of the sulfur atom to a sulfone significantly changes the geometry and electronic properties of the thiazine ring.

Starting MaterialOxidizing AgentProductReference
4H-1,4-Benzothiazine30% Hydrogen peroxide in glacial acetic acid4H-1,4-Benzothiazine-1,1-dioxide researchgate.net
10H-Phenothiazine30% Hydrogen peroxide in glacial acetic acid10H-Phenothiazine-5,5-dioxide researchgate.net
8-Chloro-1,4-dimethoxy-10H-phenothiazineFremy's salt8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one thieme-connect.de

Reduction:

The reduction of the 1,4-thiazine ring system is less commonly reported. However, related transformations suggest possible routes. For instance, the synthesis of the pyrido[4,3-b] thieme-connect.deorganic-chemistry.orgthiazine ring has been achieved by the simultaneous reduction of a disulfide linkage and a nitro group in a precursor molecule using zinc dust in acetic acid. nih.gov The reduction of phenothiazin-3-ones to the corresponding phenothiazin-3-ols can be accomplished with sodium hydrosulfite in high yields. thieme-connect.de These examples indicate that the pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine system can be formed through reductive cyclization and that functional groups on the ring can be reduced under specific conditions.

Starting MaterialReducing AgentProductReference
Disulfide precursor of a pyrido[4,3-b] thieme-connect.deorganic-chemistry.orgthiazineZinc dust in acetic acidEthyl (5-amino-2H-pyrido[4,3-b] thieme-connect.deorganic-chemistry.orgthiazin-7-yl)carbamate nih.gov
8-Chloro-2-methoxy-3H-phenothiazin-3-oneSodium hydrosulfite8-Chloro-2-methoxyphenothiazin-3-ol thieme-connect.de

Rearrangement Reactions Involving the Pyrido[2,3-b]thieme-connect.deorganic-chemistry.orgthiazine Scaffold

A key rearrangement reaction in the synthesis of fused 1,4-thiazine and oxazine (B8389632) systems is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group.

A facile and efficient one-pot synthesis of isoxazolyl pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgoxazin-2(3H)-ones has been described, proceeding via a Smiles rearrangement. tandfonline.com The proposed mechanism involves the initial formation of a spiro-intermediate, which then rearranges to the final product. tandfonline.com This methodology has been shown to be effective for the synthesis of various functionalized pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgoxazinone derivatives. tandfonline.com The Smiles rearrangement has also been utilized in the synthesis of dipyrido-1,4-thiazines, where the reaction proceeds through an S→N type rearrangement of a dipyridinyl sulfide intermediate. researchgate.net This suggests that the Smiles rearrangement is a viable and important strategy for the construction of the pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine scaffold and its derivatives.

Derivatization Strategies via N-Alkylation and N-Arylation of Pyrido[2,3-b]thieme-connect.deorganic-chemistry.orgthiazines

The nitrogen atom of the 1,4-thiazine ring is a common site for derivatization through N-alkylation and N-arylation. These reactions are crucial for modifying the properties of the molecule and for synthesizing a wide range of analogues.

N-Alkylation:

N-alkylation of phenothiazine and its aza-analogs is a well-established method for introducing various alkyl groups. For instance, 10H-2,7-diazaphenothiazine can be N-alkylated with alkyl halides to give 10-substituted derivatives. researchgate.net The N-alkylation of phenothiazine can be carried out using an alkyl halide in the presence of a base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). medcraveonline.com

N-Arylation:

N-arylation of the phenothiazine core can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is an efficient method for the N-arylation of 10H-phenothiazine with aryl bromides, allowing for the synthesis of a broad series of N-aryl substituted phenothiazines in good to excellent yields. researchgate.net This method provides a versatile route to a wide variety of N-arylphenothiazines and is likely applicable to the N-arylation of 1H,2H,3H-pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine.

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, NaOH, DMSO10-Alkylphenothiazine medcraveonline.com
N-ArylationAryl bromide, Pd catalyst, base10-Arylphenothiazine researchgate.net

Functional Group Interconversions on the Pyrido[2,3-b]thieme-connect.deorganic-chemistry.orgthiazine Moiety

Functional group interconversions are essential for the synthesis of diverse derivatives of the pyrido[2,3-b] thieme-connect.deorganic-chemistry.orgthiazine system. These reactions can be performed on substituents attached to either the pyridine or the thiazine ring.

Hydrolysis of Nitriles:

A cyano group, which can be introduced during the synthesis of the heterocyclic system, can be hydrolyzed to a carboxylic acid. The hydrolysis of nitriles can be carried out under either acidic or basic conditions. libretexts.orgcommonorganicchemistry.com For example, heating a nitrile with a dilute acid like hydrochloric acid yields the corresponding carboxylic acid. libretexts.org

Reduction of Nitro Groups:

A nitro group on the aromatic ring can be reduced to an amino group, which can then be further functionalized. A common method for the reduction of aromatic nitro groups is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. organic-chemistry.orgmasterorganicchemistry.com Another widely used method is the reduction with metals in acidic media, such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. masterorganicchemistry.comwikipedia.org For instance, the reduction of a nitro group on a pyridine precursor was a key step in the synthesis of a pyrido[4,3-b] thieme-connect.deorganic-chemistry.orgoxazine. nih.gov

Functional Group TransformationReagents and ConditionsProduct Functional GroupReference
Nitrile to Carboxylic AcidDilute HCl, heatCarboxylic Acid libretexts.org
Nitro to AmineH₂, Pd/CAmine organic-chemistry.orgmasterorganicchemistry.com
Nitro to AmineZn, AcOHAmine masterorganicchemistry.comwikipedia.org

Spectroscopic and Structural Characterization of 1h,2h,3h Pyrido 2,3 B 1 2 Thiazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of protons and carbons and the determination of their connectivity and spatial relationships.

In derivatives of the pyrido ekb.egmdpi.comthiazine (B8601807) family, the chemical shifts of the protons are influenced by the electronic environment and the nature of the substituents. For instance, in a series of 5,8-dimethyl-5H-benzo[b]pyrido[3,2-e] ekb.egmdpi.comthiazine derivatives, the aromatic protons typically appear in the range of δ 6.7-8.0 ppm. rsc.org The protons on the thiazine ring, specifically the CH₂ groups, are expected to be in the aliphatic region of the spectrum. For example, in 5-methyl-2,3-dihydro-1H-pyrido[3',2':5,6] ekb.egmdpi.comthiazino[2,3,4-ij]quinoline, the protons of the dihydrothiazine ring appear as triplets at δ 3.92 and 2.70 ppm, with the adjacent methylene (B1212753) group protons appearing as a multiplet at δ 2.04 ppm. rsc.org

Proton Exemplary Chemical Shift (δ ppm) in Derivatives
Aromatic CH6.7 - 8.0
Thiazine N-CH₂~3.9
Thiazine S-CH₂~2.7

This table presents representative chemical shift ranges observed in related pyrido ekb.egmdpi.comthiazine derivatives and may not reflect the exact values for the parent compound.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. In pyrido ekb.egmdpi.comthiazine derivatives, the carbons of the pyridine (B92270) ring resonate in the aromatic region, typically between δ 110 and 160 ppm. For 5,8-dimethyl-5H-benzo[b]pyrido[3,2-e] ekb.egmdpi.comthiazine, the carbon signals appear at δ 113.5, 116.1, 116.4, 119.7, 126.3, 127.2, 131.5, 133.0, 140.7, 144.1, and 154.6 ppm. rsc.org The aliphatic carbons of the thiazine ring are found at higher field; for example, in 5-methyl-2,3-dihydro-1H-pyrido[3',2':5,6] ekb.egmdpi.comthiazino[2,3,4-ij]quinoline, the thiazine ring carbons are observed at δ 21.6, 28.0, and 44.7 ppm. rsc.org

Carbon Exemplary Chemical Shift (δ ppm) in Derivatives
Aromatic C110 - 160
Thiazine N-CH₂~45
Thiazine S-CH₂~28

This table presents representative chemical shift ranges observed in related pyrido ekb.egmdpi.comthiazine derivatives and may not reflect the exact values for the parent compound.

To definitively assign the complex NMR spectra of pyrido ekb.egmdpi.comthiazine derivatives, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is key for determining stereochemistry. The structures of various dipyridothiazine dimers have been confirmed using these 2D NMR techniques. tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectra of pyrido ekb.egmdpi.comthiazine derivatives, characteristic absorption bands are expected. For example, C-H stretching vibrations of the aromatic pyridine ring are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the thiazine ring would appear in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring usually give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region. For 5,8-dimethyl-5H-benzo[b]pyrido[3,2-e] ekb.egmdpi.comthiazine, characteristic IR peaks are observed at 3649, 3563, 1570, 1404, 1145, 812, 794, and 764 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For the parent compound 1H,2H,3H-pyrido[2,3-b] ekb.egmdpi.comthiazine , the expected molecular ion peak [M]⁺ would be at m/z 152, corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would be characteristic of the pyrido ekb.egmdpi.comthiazine core, likely involving the loss of fragments from the thiazine ring. For example, in the mass spectrum of 5,8-dimethyl-5H-benzo[b]pyrido[3,2-e] ekb.egmdpi.comthiazine, the molecular ion peak is observed at m/z 228, with major fragments at m/z 213, 227, and 195. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system. For phenothiazine (B1677639) derivatives, which share a similar thiazine ring system, absorption bands are typically observed in the UV region. For instance, a phenothiazine derivative showed two absorption bands at 280 and 234 nm, attributed to n-π* and π-π* transitions, respectively. nih.gov The study of UV-Vis spectra can also be instrumental in investigating tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra.

X-ray Crystallography for Solid-State Structural Determination of Pyrido[2,3-b]Current time information in Bangalore, IN.mdpi.comthiazine Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its physical and chemical properties. For the pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comthiazine scaffold, X-ray analysis would reveal the planarity of the fused ring system and the conformation of the thiazine ring (e.g., boat, chair, or envelope).

A thorough search for published crystallographic data for 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comthiazine or its simple derivatives did not yield any specific studies containing the necessary CIF (Crystallographic Information File) data or detailed structural parameters. While studies on related structures like pyrido[3,2-e] Current time information in Bangalore, IN.nih.govthiazin-4-ones have been conducted, their isomeric and structural differences preclude their inclusion here. iucr.org

Table 1: Crystallographic Data for 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comthiazine Derivatives (No specific data available in the reviewed literature)

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is essential for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity. The theoretical elemental composition of the parent compound, 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comthiazine (C₇H₈N₂S), is approximately 55.24% C, 5.30% H, 18.40% N, and 21.07% S. nih.gov

Experimental data from synthesis and characterization studies of derivatives would typically be presented to confirm that the obtained elemental composition is within acceptable limits (usually ±0.4%) of the calculated values. However, no research articles containing specific experimental elemental analysis data for 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comthiazine or its derivatives could be located. Published analyses for related but different heterocyclic systems, such as quinobenzothiazines or thieno-fused pyridothiazines, were found but are not included due to the specific scope of this article. mdpi.comtandfonline.com

Table 2: Elemental Analysis Data for 1H,2H,3H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comthiazine Derivatives (No specific data available in the reviewed literature)

Compound Molecular Formula Calculated (%) Found (%) Ref.

Computational and Theoretical Studies of 1h,2h,3h Pyrido 2,3 B 1 2 Thiazine

Quantum Chemical Calculations (DFT, Semi-empirical Methods) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic properties and thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.

DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of pyridothiazine derivatives. rjb.ro For instance, in a theoretical study on pyrido(2,3-b)pyrazine-2,3-diol, a related heterocyclic system, DFT/B3LYP methods were used for geometry optimization, revealing it to be a stable structure with all calculated wavenumbers being real. rjb.ro

The electronic structure is further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. rjb.ro For pyrido(2,3-b)pyrazine-2,3-diol, the calculated HOMO-LUMO gap is 4.71 eV, with both orbitals distributed across the entire molecule, indicating a significant degree of intramolecular charge transfer. rjb.ro

Studies on analogous compounds like dithieno chemrxiv.orgresearchgate.netthiazines have also utilized DFT calculations to probe their electronic structure. d-nb.info These studies show that the mode of thiophene (B33073) anellation significantly impacts the electronic properties, leading to either cathodic or anodic shifts in redox potentials compared to phenothiazine (B1677639). d-nb.info This highlights how computational methods can predict the influence of structural isomerism on electronic behavior.

Table 1: Calculated Electronic Properties of a Related Heterocycle (pyrido(2,3-b)pyrazine-2,3-diol) using DFT

ParameterValueMethod
HOMO Energy-6.55 eVDFT/B3LYP/6-311G(d,p)
LUMO Energy-1.84 eVDFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap4.71 eVDFT/B3LYP/6-311G(d,p)

Data sourced from a computational study on a related pyridopyrazine derivative to illustrate the application of DFT methods. rjb.ro

Conformational Analysis and Tautomeric Equilibria of the Pyrido[2,3-b]chemrxiv.orgresearchgate.netthiazine Scaffold

The three-dimensional shape (conformation) of the pyrido[2,3-b] chemrxiv.orgresearchgate.netthiazine (B8601807) scaffold is critical for its interactions with biological targets. The central thiazine ring is not planar and can adopt several conformations. X-ray crystallography and computational studies on related dihydro-4H-pyrido[3,2-e] chemrxiv.orgiucr.orgthiazin-4-ones have shown that the thiazine ring typically exhibits an envelope or screw-boat conformation. researchgate.netiucr.org In the envelope conformation, one atom (often the C2 carbon) deviates from the plane formed by the other atoms in the ring. iucr.org The specific puckering parameters, such as the puckering amplitude (Q) and angles (θ and φ), can be precisely determined. iucr.org For some 1,5-dibenzothiazepine derivatives, a "butterfly" conformation is observed, which can also be relevant for the pyridothiazine system. rug.nl

Tautomerism, the interconversion of structural isomers, is another important aspect. For the 1H,2H,3H-pyrido[2,3-b] chemrxiv.orgresearchgate.netthiazine scaffold, prototropic tautomerism involving the N-H protons is possible. While direct computational studies on the tautomeric equilibria of this specific molecule are not widely reported, research on related heterocycles provides a framework for such investigations. Mass spectrometry, combined with theoretical calculations, is a powerful technique for studying tautomerism in the gas phase. unlp.edu.ar For example, studies on 2-amino-4H-3,1-benzothiazine derivatives have used mass spectral fragmentation patterns to identify the predominant tautomeric forms. unlp.edu.ar Similarly, the tautomerization of 2-mercaptopyridine (B119420) derivatives has been shown to be complex, involving thione-thiol forms, which could be analogous to potential thione tautomers in substituted pyridothiazines. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for understanding how a ligand, such as a pyridothiazine derivative, interacts with a biological target, typically a protein or nucleic acid.

While specific MD simulations for the parent 1H,2H,3H-pyrido[2,3-b] chemrxiv.orgresearchgate.netthiazine are not extensively documented in the literature, studies on its derivatives have demonstrated the utility of this approach. For instance, MD simulations were conducted on newly synthesized pyranothiazine derivatives to support their potential as anticancer agents by examining their interaction with VEGFR-2. ekb.egresearchgate.net These simulations can provide detailed information on the stability of the ligand-protein complex, key binding interactions (like hydrogen bonds), and the conformational changes that occur upon binding. researchgate.net

Similarly, molecular docking studies, which predict the preferred orientation of a molecule when bound to another, have been used for hybrid molecules containing a pyrido-pyrimidothiazine core. isroset.org These studies identified promising interactions with human cyclin-dependent kinase 4 (CDK4), suggesting a potential mechanism of action for these compounds. isroset.org Such computational approaches are crucial for rational drug design, allowing for the in silico screening of compounds and the optimization of their binding affinity before undertaking more resource-intensive experimental synthesis and testing.

Prediction of Spectroscopic Properties (NMR, UV-Vis) using Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). chemrxiv.org By calculating the transition energies and oscillator strengths between the ground state and various excited states, a theoretical UV-Vis spectrum can be generated. Studies on related heterocyclic systems, such as pyrido[2,3,4-kl]acridines and dithieno chemrxiv.orgresearchgate.netthiazines, have successfully used TD-DFT calculations (e.g., at the B3LYP/6-311G* level) to rationalize their absorption and emission properties. chemrxiv.orgd-nb.info These calculations can predict the modulation of spectroscopic properties based on substituent effects, providing a powerful tool for designing molecules with specific optical characteristics. chemrxiv.org

Table 2: Computationally Predicted vs. Experimental UV/Vis Absorption Maxima for an Analogous Dithieno chemrxiv.orgresearchgate.netthiazine

Compoundλmax (calc) [nm]λmax (exp) [nm]
Dithieno[3,2-b:2',3'-e] chemrxiv.orgresearchgate.netthiazine308311

Data adapted from a study on a related dithienothiazine to illustrate the accuracy of TD-DFT predictions. d-nb.info

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another vital application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Recent advancements include the use of Graph Neural Networks (GNNs), which have achieved high accuracy with mean absolute errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in complex molecules. arxiv.org These computational predictions are instrumental for assigning experimental NMR signals and confirming the structure of target molecules, including complex heterocyclic systems like pyridothiazines. schrodinger.com

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of intermediates and the energy barriers associated with transition states.

While specific computational studies on the reaction mechanisms involving the parent 1H,2H,3H-pyrido[2,3-b] chemrxiv.orgresearchgate.netthiazine are limited, research on related systems demonstrates the power of this approach. For example, the mechanism of thermal transformation of 3-aroylpyrrolo[2,1-c] chemrxiv.orgresearchgate.netbenzothiazine-1,2,4-triones was investigated using computational methods. mdpi.comresearchgate.net These studies revealed an unprecedented cascade of two thermal decarbonylations, leading to the in situ generation of acyl(1,3-benzothiazol-2-yl)ketenes, which then undergo [4+2]-cyclodimerization. mdpi.com This detailed mechanistic understanding, gained through computation, was crucial for developing a new synthetic route to pharmaceutically interesting pyrido[2,1-b] chemrxiv.orgiucr.orgbenzothiazol-1-ones. researchgate.net Such studies underscore the ability of computational approaches to not only explain experimental outcomes but also to guide the discovery of new chemical reactions and synthetic strategies for complex heterocyclic scaffolds.

Medicinal Chemistry and Biological Activity Research on 1h,2h,3h Pyrido 2,3 B 1 2 Thiazine Scaffolds

Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-b]ontosight.aimdpi.comthiazine Derivatives

While specific and extensive SAR studies on 1H,2H,3H-pyrido[2,3-b] ontosight.aimdpi.comthiazine (B8601807) are not widely documented, valuable insights can be drawn from research on the broader class of azaphenothiazines and related pyridothiazine structures. encyclopedia.pubtandfonline.com These studies provide a foundational understanding of how structural modifications can influence the biological activity of this class of compounds.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrido[2,3-b] ontosight.aimdpi.comthiazine derivatives can be significantly modulated by the introduction of various substituents at different positions on the heterocyclic core. For the related class of 1-azaphenothiazines (pyrido[3,2-b]benzo ontosight.aimdpi.comthiazines), substitutions at the thiazine nitrogen (position 10) have been a primary focus. For instance, the introduction of a dimethylaminopropyl group at this position in prothipendyl, a 1-azaphenothiazine, is crucial for its activity. encyclopedia.pub

Furthermore, studies on other azaphenothiazines have shown that substituents on the aromatic rings can drastically alter biological effects. For example, in quinobenzothiazines, the presence of bromine, trifluoromethyl, or methylthio groups at specific positions has been shown to impart significant antiproliferative actions against various tumor cell lines. tandfonline.comresearchgate.net These findings suggest that the electronic and steric properties of substituents play a critical role in the interaction of these molecules with their biological targets. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the heterocyclic system, thereby influencing binding affinities. The size and conformation of substituents can also dictate the selectivity of the compound for a particular enzyme or receptor.

Compound Class Substituent/Position Observed Biological Effect
1-AzaphenothiazinesDimethylaminopropyl at N-10Antitumor activity encyclopedia.pub
QuinobenzothiazinesBr, CF3, SCH3 at position 9Antiproliferative activity tandfonline.comresearchgate.net
Pyrido[3,2-b] ontosight.aimdpi.combenzo[b]thiazinesRibofuranosidesAntimicrobial activities researchgate.net

Core Scaffold Modifications and their Impact on Biological Activity

Modifications to the core 1H,2H,3H-pyrido[2,3-b] ontosight.aimdpi.comthiazine scaffold itself, such as the replacement of the pyridine (B92270) ring with other heteroaromatic systems or alterations in the thiazine ring, can lead to profound changes in biological activity. The broader family of azaphenothiazines includes various isomers where the nitrogen atom is located at different positions within the pyridine ring (e.g., 1-aza, 2-aza, and 4-azaphenothiazines), each exhibiting distinct pharmacological profiles. encyclopedia.pub For example, while 1-azaphenothiazine derivatives have shown antitumor potential, 2-azaphenothiazine analogs have been investigated for antipsychotic and sedative properties. encyclopedia.pub

Exploration of the Pyrido[2,3-b]ontosight.aimdpi.comthiazine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The pyrido[2,3-b] ontosight.aimdpi.comthiazine core, as part of the larger family of azaphenothiazines, exhibits characteristics of a privileged scaffold. ontosight.ai Phenothiazines and their aza-analogs have a long history in medicinal chemistry, demonstrating a remarkable diversity of biological activities, including neuroleptic, antihistaminic, anticancer, and anti-inflammatory effects. tandfonline.com

This versatility stems from the specific three-dimensional shape and electronic distribution of the fused ring system, which allows for diverse interactions with various biological macromolecules. The pyridine ring, a component of the 1H,2H,3H-pyrido[2,3-b] ontosight.aimdpi.comthiazine structure, is itself considered a privileged element in drug design due to its ability to participate in hydrogen bonding and other key interactions. nih.gov The combination of the pyridine and thiazine rings in the pyrido[2,3-b] ontosight.aimdpi.comthiazine scaffold creates a unique pharmacophoric pattern that can be further decorated with a variety of functional groups to fine-tune its activity towards specific targets. ontosight.ai

Identification and Validation of Molecular Targets for Pyrido[2,3-b]ontosight.aimdpi.comthiazine Compounds

While specific molecular targets for derivatives of 1H,2H,3H-pyrido[2,3-b] ontosight.aimdpi.comthiazine are not extensively detailed, the known targets of the broader azaphenothiazine class provide strong indications of their potential mechanisms of action. For instance, some azaphenothiazines have been shown to exert their anticancer effects through the inhibition of caspases, key enzymes in the apoptotic pathway. tandfonline.com Specifically, 6-propargyl-9-trifluoromethylquinobenzothiazine was found to block caspase 3 expression and inhibit caspases 8 and 9. tandfonline.com

In the context of related pyridopyrimidine scaffolds, which share the pyridine ring, eukaryotic elongation factor-2 kinase (eEF-2K) has been identified as a target for some derivatives. nih.govnih.gov This kinase is involved in protein synthesis and is a target of interest in cancer therapy. The structural similarities suggest that pyrido[2,3-b] ontosight.aimdpi.comthiazine derivatives could potentially interact with a range of kinases and other enzymes. The ability of such scaffolds to interact with a variety of biological targets underscores their potential in therapeutic areas like oncology, infectious diseases, and neurological disorders. ontosight.ai

Design Principles for Novel Pyrido[2,3-b]ontosight.aimdpi.comthiazine-Based Bioactive Molecules

The design of new bioactive molecules based on the 1H,2H,3H-pyrido[2,3-b] ontosight.aimdpi.comthiazine scaffold should be guided by several key principles derived from existing knowledge of related heterocyclic systems.

A primary strategy involves the strategic introduction of substituents to modulate the electronic properties and steric profile of the molecule. Based on SAR studies of related azaphenothiazines, placing small, electron-withdrawing groups on the aromatic ring system could enhance antiproliferative activity. tandfonline.comresearchgate.net

Another important design consideration is the modification of the core scaffold itself. The position of the nitrogen atom in the pyridine ring can be altered to create different isomers, which may lead to different biological activities. encyclopedia.pub Furthermore, bioisosteric replacement of the pyridine or thiazine rings with other heterocyclic systems, such as thiophene (B33073), could yield novel compounds with distinct pharmacological profiles. mdpi.com

Structure-based drug design, utilizing computational modeling and docking studies, can be a powerful tool. By identifying the binding modes of known ligands to their targets, such as kinases or caspases, novel pyrido[2,3-b] ontosight.aimdpi.comthiazine derivatives can be designed to fit optimally into the active site of a target protein. nih.gov This approach allows for the rational design of compounds with potentially higher potency and selectivity.

Advanced Applications and Future Research Directions for 1h,2h,3h Pyrido 2,3 B 1 2 Thiazine

Development of 1H,2H,3H-pyrido[2,3-b]mdpi.commdpi.comthiazine Derivatives for Specific Therapeutic Areas

The modification of the core pyridothiazine structure has led to the discovery of derivatives with a range of biological activities, suggesting that this scaffold is a valuable template for drug design. Research into related isomers and analogues has primarily focused on anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: The search for novel anticancer agents has led to the investigation of various pyridothiazine-containing structures. For instance, dipyridothiazines, which feature two pyridine (B92270) rings fused to the thiazine (B8601807) core, have demonstrated promising anticancer properties. researchgate.net Similarly, tetracyclic diazaphenothiazine analogues, which are complex hybrid structures, have been synthesized and tested for their antiproliferative activity against various tumor cell lines. nih.govmdpi.com The fusion of a thieno group to the pyridothiazine system has also yielded compounds with potent inhibitory activity against ovarian cancer cell lines. mdpi.comresearchgate.net Studies on 1,6-diazaphenothiazines, another class of dipyrido mdpi.commdpi.comthiazines, have identified derivatives with significant cytotoxicity against cell lines for glioblastoma (SNB-19), breast cancer (T47D), and colon cancer (Caco-2). d-nb.info

Anti-inflammatory and Antimicrobial Activities: The inherent chemical features of the pyridothiazine nucleus make it a candidate for developing anti-inflammatory and antimicrobial drugs. Hybrid molecules incorporating a pyridothiazine-1,1-dioxide core with a 1,3,4-oxadiazole (B1194373) ring have been synthesized and shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.comresearchgate.netnih.gov This suggests a potential application in treating inflammatory conditions. nih.gov Furthermore, the general class of thiazine derivatives has been explored for a wide range of biological activities, including antimicrobial effects. researchgate.net

Q & A

Q. Table 1: Representative Synthesis Data

DerivativeReactantsSolventYield (%)Purity (NMR/MS)
4l2l + 3DMF51>95% (δ 7.2–8.5 ppm)
3gGP1 protocoln-hexane/EtOAc61MALDI-TOF confirmed

Basic Question: How do spectroscopic techniques (NMR, MS) confirm the structural integrity of pyrido[2,3-b][1,4]thiazine derivatives?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and thiazine ring protons (δ 3.5–5.5 ppm). For example, methylidene protons in 4l appear at δ 4.60 (d, J=9.3 Hz) .
  • Mass Spectrometry : High-resolution ESI+ or MALDI-TOF MS validates molecular weights. Deviations <0.005 Da between calculated and observed values confirm purity .
  • UV/Vis : Conjugated systems (e.g., dithieno derivatives) show λmax at 350–450 nm, correlating with π→π* transitions .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar pyridothiazine derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., HDAC inhibition vs. DNA intercalation) arise from substituent effects and assay conditions. To address this:

  • Comparative SAR Studies : Test derivatives with systematic substituent variations (e.g., nitro vs. methoxy groups) under standardized assays .
  • Molecular Docking : Use tools like AutoDock to predict binding modes. For example, lutidine-containing derivatives show differentiated electron charges on thiazine nitrogen, altering DNA interaction .
  • Data Normalization : Report IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Advanced Question: What computational and experimental approaches analyze the impact of substituents on pyrido[2,3-b][1,4]thiazine stability and reactivity?

Methodological Answer:

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) assesses electron distribution. For example, nitro groups increase electrophilicity at the thiazine ring, enhancing DNA binding .
  • Kinetic Studies : Monitor thiazine rearrangement rates (e.g., pH 8.4 accelerates rearrangement by 6.6–17.6%/hour) using HPLC or NMR .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability; derivatives with hexylphenyl groups exhibit higher decomposition temperatures (>200°C) .

Advanced Question: How do researchers design experiments to study the DNA interaction mechanisms of tricyclic pyridothiazines?

Methodological Answer:

  • Spectroscopic Techniques :
    • Fluorescence Quenching : Measure changes in ethidium bromide fluorescence upon compound-DNA binding .
    • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transitions) induced by intercalation .
  • Molecular Dynamics (MD) Simulations : Model DNA-compplex stability over 100-ns trajectories to identify critical binding residues .
  • In Vitro Assays : Use calf thymus DNA for UV-Vis titration (e.g., calculate binding constants via Scatchard plots) .

Advanced Question: What strategies mitigate challenges in synthesizing multi-heterocyclic pyridothiazine derivatives (e.g., dithieno[2,3-b]thiazines)?

Methodological Answer:

  • One-Pot Methods : Combine dilithiation, lithium-zinc exchange, and Negishi coupling to install 2,6-di(hetero)aryl groups efficiently .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at reactive NH sites .
  • Chromatography Optimization : Employ silica gel with 2% triethylamine to reduce tailing in polar derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.